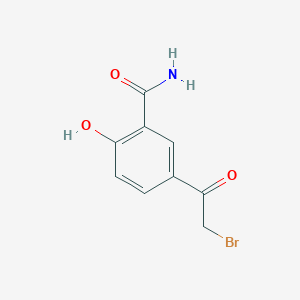

5-(Bromoacetyl)salicylamide

Overview

Description

5-(Bromoacetyl)salicylamide (CAS: 73866-23-6) is a salicylamide derivative with a bromoacetyl substituent at the 5-position of the benzene ring. Its molecular formula, C₉H₈BrNO₃ (MW: 244.07 g/mol), enables diverse reactivity, making it a critical intermediate in pharmaceutical synthesis, particularly for antitumor and anti-inflammatory agents . Key properties include:

- Thermal Stability: High melting point (~160–165°C), suitable for industrial processes.

- Reactivity: The bromoacetyl group facilitates nucleophilic substitution, enabling conjugation with amines or thiols in drug design .

- Applications: Used in enzyme inhibition studies, antitumor agent development, and industrial organic synthesis .

Mechanism of Action

Target of Action

The primary target of 5-(2-bromoacetyl)-2-hydroxybenzamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known to interact with prostaglandin g/h synthase 1 . This interaction could potentially influence the enzyme’s activity, leading to changes in the production of prostanoids .

Biochemical Pathways

Given its target, it is likely involved in theprostanoid synthesis pathway .

Result of Action

Given its interaction with Prostaglandin G/H synthase 1, it may influence the production of prostanoids, which play various roles in inflammation, fever, and the induction of labor .

Biological Activity

5-(Bromoacetyl)salicylamide is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C₉H₈BrNO₃

- Molecular Weight : 268.07 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 141-144°C

- Solubility : 0.1 g/mL in water; 10 mg/mL in ethanol

Synthesis

This compound can be synthesized through the bromination of 5-acetylsalicylamide using bromine as a brominating agent. The reaction typically achieves high yields (up to 93.2%) under optimized conditions (1:1.05 molar ratio of reactants at low temperatures) .

The primary biological activity of this compound involves its interaction with Prostaglandin G/H synthase 1 , an enzyme critical in the biosynthesis of prostanoids. By inhibiting this enzyme, the compound may reduce the production of prostanoids, which are involved in inflammatory responses, fever regulation, and other physiological processes .

Anti-inflammatory and Analgesic Properties

This compound has demonstrated significant anti-inflammatory and analgesic effects. It acts as a precursor in the synthesis of various salicylamide derivatives that exhibit potent anti-inflammatory activity .

Enzyme Inhibition

Research indicates that this compound irreversibly inhibits key enzymes such as glutamic dehydrogenase and lactic dehydrogenase at lower concentrations compared to traditional exoalkylating agents, showcasing its potential as a therapeutic agent in metabolic disorders .

Study on Antiviral Activity

A recent study explored the antiviral potential of salicylamide derivatives, including those related to this compound. The compound showed promising results against MERS-CoV, with effective suppression of viral replication at concentrations as low as 10 μM .

Table: Summary of Biological Activities

Applications in Pharmacology

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their roles in treating conditions related to inflammation and viral infections.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

5-(Bromoacetyl)salicylamide serves as a crucial building block in the synthesis of pharmacologically active compounds. It has demonstrated anti-inflammatory, analgesic, and antipyretic properties. For instance, it can be transformed into derivatives like 2-(2,6-dichloroanilino)-5-(2-bromoacetyl)benzamide, which exhibits potent anti-inflammatory effects .

Synthesis of Salicylamide Derivatives

The compound is instrumental in synthesizing various salicylamide derivatives that have shown therapeutic potential against a range of diseases. Studies indicate that derivatives of salicylamide can inhibit the replication of viruses such as influenza and coronaviruses, showcasing broad-spectrum antiviral activities .

| Derivative | Activity | References |

|---|---|---|

| 2-(2,6-Dichloroanilino)-5-(2-bromoacetyl)benzamide | Anti-inflammatory | |

| Niclosamide | Antiviral against SARS-CoV-2 |

Agrochemical Applications

This compound is utilized as an intermediate in the synthesis of various agrochemicals. Notably, it is involved in producing herbicides like bromoxynil and pesticides such as fenamiphos. Bromoxynil is effective in controlling broadleaf weeds in crops like corn and wheat .

| Agrochemical | Type | Application |

|---|---|---|

| Bromoxynil | Herbicide | Broadleaf weed control |

| Fenamiphos | Pesticide | Soil-borne pest control |

Cross-linking Agent

In materials science, this compound functions as a cross-linking agent in polymer synthesis. It can react with functional groups on polymers to enhance their mechanical properties and thermal stability. For example, it is used in the preparation of poly(2-hydroxyethyl methacrylate) hydrogels, which are promising for drug delivery systems and tissue engineering .

Synthesis of Polymeric Materials

The compound's ability to form cross-links improves the chemical resistance of materials, making them suitable for various applications in biomedical fields.

Synthesis Efficiency

Research indicates that direct bromination of 5-acetylsalicylamide is an efficient method for synthesizing this compound, achieving yields up to 93.2% when using bromine at controlled temperatures.

Antiviral Studies

Recent studies have highlighted the antiviral potential of salicylamide derivatives against SARS-CoV-2, with compounds exhibiting effective inhibition at sub-micromolar concentrations . This demonstrates the relevance of this compound in developing new antiviral therapies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Salicylamide derivatives vary in substituents, which dictate their biological and physicochemical properties. Below is a structural comparison:

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups (e.g., bromoacetyl in this compound) enhance electrophilicity, enabling covalent bonding with biological targets like Mcl-1 .

- Arylpiperazine Moieties (e.g., JJGW08) improve serotonin receptor (5-HT₁A/₇) binding, linked to cognitive enhancement .

- Fluorine Substitution (e.g., polyfluoro derivatives) increases metabolic stability and target affinity in oncology .

Table 1: Pharmacological Profiles

Notable Findings:

- Receptor Selectivity : AH5158’s dual α/β-blocking action contrasts with salicylamide derivatives like AH3474 (selective β-blocker), highlighting substituent-dependent receptor specificity .

Physicochemical Properties and Solubility

Table 2: Solubility and Partition Coefficients

*Predicted based on structural analogs.

Key Trends :

Preparation Methods

Friedel-Crafts Acylation with 2-Bromoacetyl Halides

The most industrially viable method involves a one-step Friedel-Crafts acylation of methyl salicylate with 2-bromoacetyl halides. This approach, patented by CN102557947B , eliminates multi-step sequences and hazardous bromine handling:

Procedure :

-

Reagents : Methyl salicylate, 2-bromoacetyl bromide, AlCl₃ (Lewis acid)

-

Solvent : Anhydrous dichloromethane

-

Conditions : 25°C for 24 hours under inert atmosphere

-

Workup : Acidic quenching (pH 1–2), followed by dichloromethane extraction and petroleum ether recrystallization

Performance Metrics :

This method’s superiority lies in its avoidance of liquid bromine , reducing environmental and equipment corrosion risks . By contrast, traditional routes using liquid bromine for α-carbon bromination of acetylated precursors face yield limitations (<50%) and safety challenges .

Bromination of 5-Acetylsalicylamide

Alternative pathways focus on post-acetylation bromination , though with variable efficiency:

Bromine/Hydrogen Bromide System

A two-step protocol from LookChem achieves moderate yields:

-

Acetylation : Salicylamide → 5-Acetylsalicylamide

-

Bromination : α-Carbon bromination using Br₂/HBr

Optimized Conditions :

| Brominating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Br₂ + HBr | Ethyl acetate | 5–10°C | 18 h | 69.4% |

| Phenyltrimethylammonium tribromide | CH₂Cl₂/MeOH | 20°C | N/A | 29% |

Copper(I) bromide in ethyl acetate under inert atmosphere boosts yield to 98% , though scalability is limited by CuBr cost.

Direct Aminolysis of 5-Bromoacetylsalicylate Esters

Ningbo Inno Pharmchem’s approach bypasses ester intermediates via aminolysis :

Reaction Scheme :

Key Parameters :

-

Solvent : Ethanol/water mixtures

-

Catalyst : Triethylamine (0.5 equiv)

While yields are unspecified in public data, analogous ester-to-amide conversions typically achieve 85–90% efficiency in optimized systems .

Comparative Analysis of Synthetic Routes

Table 1. Methodological Trade-offs

Reaction Optimization Insights

Solvent Effects

-

Polar aprotic solvents (e.g., ethyl acetate) improve bromine solubility, enhancing reaction homogeneity .

-

Dichloromethane in Friedel-Crafts reactions minimizes side-product formation .

Temperature Control

-

Brominations below 10°C suppress di-bromination byproducts .

-

Elevated temperatures (reflux) accelerate aminolysis but risk amide hydrolysis .

Catalytic Enhancements

-

Lewis acids (AlCl₃) in Friedel-Crafts reactions lower activation energy by polarizing the acyl halide .

-

Phase-transfer catalysts (e.g., phenyltrimethylammonium tribromide) improve interfacial bromine transfer but with yield penalties .

Scalability and Industrial Considerations

The Friedel-Crafts method is most scalable , with demonstrated 100 g-scale production (82.1% yield). Key factors for plant-level adaptation:

-

Continuous quenching systems to handle exothermic AlCl₃ neutralization

-

Solvent recovery loops for dichloromethane (>90% recyclability)

-

In-line pH monitoring during workup to prevent over-acidification

By contrast, CuBr-mediated bromination faces challenges in catalyst recovery, making it cost-prohibitive for ton-scale synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 30-minute reaction times for bromoacetylation under microwave irradiation (100°C, 300 W), though yields remain unvalidated .

Enzymatic Bromination

Exploratory work using vanadium-dependent haloperoxidases achieves 40% conversion under mild conditions (pH 5, 30°C) , offering a green chemistry alternative.

Quality Control and Characterization

Critical Analytical Parameters :

Properties

IUPAC Name |

5-(2-bromoacetyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSXLSUWGZOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995014 | |

| Record name | 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73866-23-6 | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73866-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-(bromoacetyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073866236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromoacetyl)salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(Bromoacetyl)salicylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUU6S89FXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.